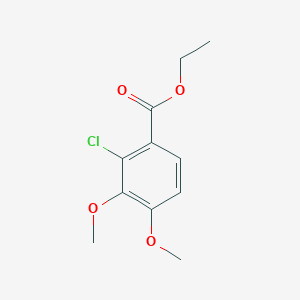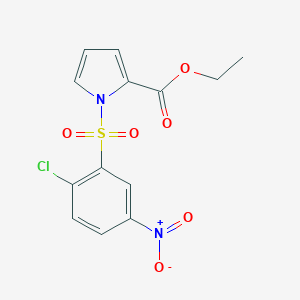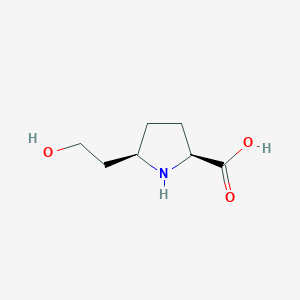
2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid
Vue d'ensemble
Description
2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid, also known as MCPA, is a cyclopropane derivative that has been widely used in various scientific research applications. This compound has gained significant attention due to its unique chemical structure and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting the activity of COX enzymes, this compound can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the production of prostaglandins, which are involved in inflammation, pain, and fever. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Furthermore, it has been reported to have anti-tumor effects, which can inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid has several advantages for lab experiments. It is readily available and can be easily synthesized. It is also relatively stable and can be stored for extended periods. However, there are some limitations to its use in lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. It is also sensitive to light and heat, which can result in degradation and loss of activity.
Orientations Futures
There are several future directions for the research on 2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid. One potential direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets can provide valuable insights into its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid involves the reaction of cyclopropane carboxylic acid with methanol in the presence of a catalyst. This reaction results in the formation of the desired product, which can be further purified through recrystallization. The purity of the final product can be determined by various analytical techniques such as HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid has been extensively used in scientific research for its potential therapeutic benefits. This compound has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
2-[(1S,2R)-2-methoxycarbonylcyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-2-4(5)3-6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGQQCQCZAQBBJ-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571764 | |
| Record name | [(1S,2R)-2-(Methoxycarbonyl)cyclopropyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175221-16-6 | |
| Record name | Cyclopropaneacetic acid, 2-(methoxycarbonyl)-, trans- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175221-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(1S,2R)-2-(Methoxycarbonyl)cyclopropyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(7-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B64478.png)
![2-Bromo-6-methoxybenzo[b]thiophene](/img/structure/B64479.png)






